molecular formula C12H12N2O2 B13921151 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one

Cat. No.: B13921151
M. Wt: 216.24 g/mol
InChI Key: IIZXOPLSCCQJRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is a chemical compound that belongs to the class of naphthyridines This compound is characterized by the presence of a cyclopropyl group, a hydroxymethyl group, and a naphthyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of high-yielding reagents, catalysts, and reaction conditions that ensure scalability and cost-effectiveness. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The naphthyridinone core can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the naphthyridinone core can produce various reduced derivatives.

Scientific Research Applications

3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one has found applications in several areas of scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-7-fluorooctahydro-1H-indazole
  • 3-Cyclopropyl-7-isopropyl-1H-indazole

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a hydroxymethyl group on the naphthyridinone core.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

3-cyclopropyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one

InChI

InChI=1S/C12H12N2O2/c15-6-7-3-11-10(13-5-7)4-9(8-1-2-8)12(16)14-11/h3-5,8,15H,1-2,6H2,(H,14,16)

InChI Key

IIZXOPLSCCQJRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C(C=N3)CO)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.